
25F-NBOMe
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
25F-NBOMe, also known as 2-(4-fluoro-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine, is a synthetic psychedelic compound belonging to the NBOMe series. These compounds are known for their potent hallucinogenic effects and are derivatives of the 2C family of phenethylamines. This compound acts as a highly efficacious agonist of the serotonin 5-HT2A receptor, which is primarily responsible for its psychoactive properties .
Métodos De Preparación
The synthesis of 25F-NBOMe typically involves the following steps:
Starting Material: The synthesis begins with 2,5-dimethoxyphenethylamine, a common precursor in the production of NBOMe compounds.
Benzylation: The next step involves the introduction of a 2-methoxybenzyl group to the nitrogen atom of the phenethylamine. This is achieved through a nucleophilic substitution reaction using 2-methoxybenzyl chloride.
Fluorination: The final step involves the introduction of a fluorine atom at the 4-position of the aromatic ring. This can be achieved using a fluorinating agent such as Selectfluor.
Análisis De Reacciones Químicas
25F-NBOMe undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group, using reagents such as lithium aluminum hydride.
Substitution: The methoxy groups on the aromatic ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .
Aplicaciones Científicas De Investigación
25F-NBOMe has been utilized in scientific research primarily for its potent agonistic activity at the serotonin 5-HT2A receptor. This makes it a valuable tool for studying the role of this receptor in various neurological processes. Additionally, it has been used in the development of analytical methods for detecting and quantifying new psychoactive substances .
Mecanismo De Acción
The primary mechanism of action of 25F-NBOMe involves its binding to the serotonin 5-HT2A receptor, where it acts as a full agonist. This interaction leads to the activation of downstream signaling pathways, resulting in the compound’s hallucinogenic effects. The high affinity and selectivity for the 5-HT2A receptor are responsible for its potent psychoactive properties .
Comparación Con Compuestos Similares
25F-NBOMe is part of the NBOMe series, which includes other compounds such as:
25I-NBOMe: Contains an iodine atom instead of a fluorine atom.
25B-NBOMe: Contains a bromine atom instead of a fluorine atom.
25C-NBOMe: Contains a chlorine atom instead of a fluorine atom.
Compared to these compounds, this compound is unique due to its fluorine substitution, which can influence its pharmacokinetic properties and receptor binding affinity .
Propiedades
Fórmula molecular |
C18H23ClFNO3 |
|---|---|
Peso molecular |
355.8 g/mol |
Nombre IUPAC |
2-(4-fluoro-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C18H22FNO3.ClH/c1-21-16-7-5-4-6-14(16)12-20-9-8-13-10-18(23-3)15(19)11-17(13)22-2;/h4-7,10-11,20H,8-9,12H2,1-3H3;1H |
Clave InChI |
KVGRWNBRTQPQAM-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1CNCCC2=CC(=C(C=C2OC)F)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



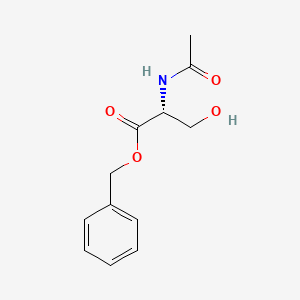
![(6R,9R,10S,11S,13S)-9-fluoro-6,11-dihydroxy-10,13,17,17-tetramethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13437416.png)
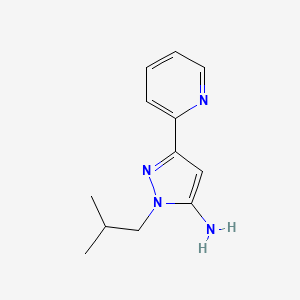


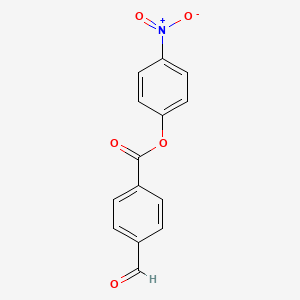



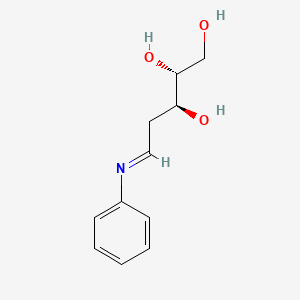
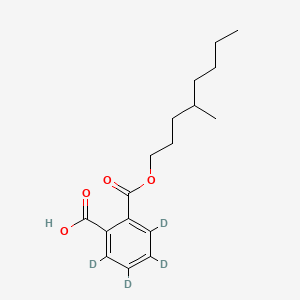
![Methyl 2-(3,5-dichlorophenyl)benzo[d]oxazole-6-carboxylate](/img/structure/B13437481.png)
![(R)-1-Methyl-2-[(alpha-naphthylamino)methyl]pyrrolidine](/img/structure/B13437483.png)
